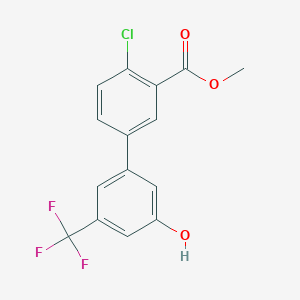
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% (5-BTP-3-TFP) is an organic compound with a molecular formula of C14H13F3O2. It is a colorless to pale yellow liquid at room temperature and is insoluble in water. 5-BTP-3-TFP is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. 5-BTP-3-TFP has a wide range of applications in the field of scientific research due to its unique properties and chemical structure.
Wirkmechanismus
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is a reactive and versatile compound that can be used in a variety of organic reactions. In organic synthesis, it is used as a reagent to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. In chromatography and spectroscopy, it is used to analyze proteins, carbohydrates, and lipids. 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is also used as an intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects on humans or animals. It is not toxic or carcinogenic and has no known adverse effects. It is not metabolized in the body and is not known to interact with any other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. The major advantage of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low cost and availability. It is also relatively safe to use and has a low toxicity level. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is soluble in many organic solvents, making it easy to use in a variety of laboratory experiments.
A major limitation of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, it is flammable and may react with other compounds, which can lead to unexpected results.
Zukünftige Richtungen
The future potential applications of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% are vast. It can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. It can also be used in the analysis of proteins, carbohydrates, and lipids. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used as a catalyst in organic reactions, such as Diels-Alder reactions, and in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a two-step process involving the reaction of 3-bromobenzyl alcohol with trifluoromethyl phenol and the subsequent reaction of the resulting intermediate with sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120 °C. The reaction is completed in a few hours, and the product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the analysis of proteins, carbohydrates, and lipids.
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)26-19-11-16(9-17(24)12-19)15-7-4-8-18(10-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLTDFNKQNCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686765 | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-41-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(phenylmethoxy)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)








